Difluorophosphoric acid
Description
Current Scientific Understanding and Research Significance of Difluorophosphoric Acid
This compound is recognized as a highly reactive and strong acid. ontosight.ai Its reactivity stems from the presence of two fluorine atoms bonded to the phosphorus atom, which makes it a versatile reagent. ontosight.ai The compound is soluble in water and various organic solvents. ontosight.ai A key area of current research significance is its role in the degradation of lithium-ion battery electrolytes. bohrium.com It is formed from the oxidative decomposition of lithium hexafluorophosphate (B91526) (LiPF₆), a common electrolyte salt, particularly at high voltages. bohrium.comuri.edu The generation of this compound is correlated with the degradation of the solid electrolyte interphase (SEI) on the anode, leading to capacity fade and reduced battery lifespan. bohrium.comuri.eduuri.edu
The compound's ability to act as a fluorinating agent is another area of significant interest, allowing for the introduction of fluorine atoms into other molecules. ontosight.ai This process can substantially alter the physical and chemical properties of compounds, which is particularly valuable in the synthesis of specialized materials and pharmaceuticals. ontosight.ai
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | HPO₂F₂ |
| Molar Mass | 101.977 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless, fuming liquid wikipedia.orgnih.gov |
| Density | 1.583 g/cm³ wikipedia.orgnih.gov |
| Melting Point | -96.5 °C wikipedia.org |
| Boiling Point | 115.9 °C wikipedia.org |
| Molecular Shape | Tetrahedral at phosphorus wikipedia.org |
Historical Development of this compound Research Trajectories
The study of this compound dates back to the early 20th century, emerging from scientific explorations into phosphorus and fluorine compounds. ontosight.aiontosight.ai Early research established methods for its synthesis, one of the most common being the reaction of phosphorus pentoxide with hydrogen fluoride (B91410). ontosight.ai Another established laboratory method is the hydrolysis of phosphoryl fluoride (POF₃). wikipedia.org Further hydrolysis of this compound yields monofluorophosphoric acid and subsequently phosphoric acid. wikipedia.org
Initial applications for the acid were found in the production of fluoropolymers. ontosight.ai Over time, research has expanded to investigate its salts, known as difluorophosphates, and its broader utility as a chemical reagent. wikipedia.orgontosight.ai The trajectory of research has shifted significantly in recent years towards understanding its fundamental role in the electrochemistry of energy storage devices. bohrium.comuri.edu
Key Synthesis Reactions
| Reactants | Products | Reaction Type |
| POF₃ + H₂O | HPO₂F₂ + HF | Hydrolysis wikipedia.org |
| HPO₂F₂ + H₂O | H₂PO₃F + HF | Further Hydrolysis wikipedia.org |
| POF₃ + H₂PO₃F | 2 HPO₂F₂ | Distillation wikipedia.org |
| P₂O₅ + HF | HPO₂F₂ + H₂PO₃F | Acid-Base google.com |
Interdisciplinary Research Perspectives on this compound
The unique properties of this compound have made it a subject of interest across multiple scientific disciplines.
Inorganic Chemistry : As a fundamental inorganic compound, it is studied for its synthesis, structure, and reactivity. wikipedia.org It serves as a solvent for various inorganic compounds, such as metal difluorophosphates. Research in this area also focuses on the synthesis of other fluorine-containing phosphorus compounds. acs.org
Materials Science : In materials science, this compound is utilized in the synthesis of novel materials. ontosight.ai Its role as a fluorinating agent is key to creating fluorinated materials that exhibit desirable properties like high thermal stability and chemical resistance. ontosight.ai There is active investigation into its potential for creating advanced materials, including new fluoropolymers, nanomaterials, and composites. ontosight.ai It has also been explored for applications in low-temperature, fast-setting cements.
Electrochemistry : The most prominent interdisciplinary research area currently is in electrochemistry, specifically concerning lithium-ion batteries. bohrium.comacs.org Studies focus on the mechanism of its formation from electrolyte degradation and its subsequent detrimental effects on battery performance. bohrium.comuri.eduacs.org Researchers have quantified the generation of this compound in cells operating at high voltages and correlated its concentration with capacity loss. uri.eduuri.edu Understanding these degradation pathways is critical for developing more stable electrolytes and longer-lasting batteries for future energy storage applications. researchgate.netosti.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
difluorophosphinic acid | |
|---|---|---|
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InChI |
InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4) | |
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InChI Key |
DGTVXEHQMSJRPE-UHFFFAOYSA-N | |
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Canonical SMILES |
OP(=O)(F)F | |
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Molecular Formula |
HPO2F2, F2HO2P | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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Related CAS |
13767-90-3 (potassium salt), 15252-72-9 (NH4 salt), 15587-24-3 (Na salt) | |
| Record name | Difluorophosphoric acid | |
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DSSTOX Substance ID |
DTXSID6065632 | |
| Record name | Phosphorodifluoridic acid | |
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Molecular Weight |
101.977 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Difluorophosphoric acid, anhydrous appears as a mobile colorless strongly fuming liquid. Density 1.583 g / cm3. Corrosive to glass, fabric, metals and tissue. | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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Boiling Point |
241 °F at 760 mmHg (USCG, 1999) | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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Density |
1.583 at 77 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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CAS No. |
13779-41-4 | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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| Record name | Difluorophosphoric acid | |
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| Record name | Difluorophosphoric acid | |
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| Record name | Phosphorodifluoridic acid | |
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| Record name | Difluorophosphoric acid | |
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| Record name | PHOSPHORODIFLUORIDIC ACID | |
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Melting Point |
-139 °F (USCG, 1999) | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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Advanced Synthetic Methodologies and Reaction Pathways of Difluorophosphoric Acid
Established Synthetic Routes and Methodological Refinements
The foundational methods for producing difluorophosphoric acid have been well-documented, relying on fundamental chemical reactions involving phosphorus- and fluorine-containing precursors. These routes have undergone various refinements to improve purity and yield.
Controlled Hydrolysis of Phosphorus Oxyfluorides for this compound Production
One of the primary methods for synthesizing this compound is through the controlled hydrolysis of phosphoryl fluoride (B91410) (POF₃). This reaction involves the careful addition of water to phosphoryl fluoride, which leads to the substitution of one fluorine atom with a hydroxyl group. mdpi.comwikipedia.org
The chemical equation for this reaction is: POF₃ + H₂O → HPO₂F₂ + HF mdpi.comwikipedia.org
This process produces this compound (HPO₂F₂) along with hydrogen fluoride (HF) as a byproduct. mdpi.comwikipedia.org The reaction conditions must be carefully managed to prevent further hydrolysis, as the this compound produced can react with additional water to form monofluorophosphoric acid (H₂PO₃F) and subsequently phosphoric acid (H₃PO₄). mdpi.comwikipedia.org
Reactions Involving Phosphorus Pentoxide and Hydrogen Fluoride for this compound Synthesis
A significant commercial method for producing fluorophosphoric acids, including this compound, involves the reaction between phosphorus pentoxide (P₂O₅) and hydrogen fluoride (HF). google.com This synthesis route is valued for its use of readily available starting materials.
The reaction of phosphoric anhydride (B1165640) with anhydrous hydrogen fluoride can yield a mixture of monofluorophosphoric acid and this compound. google.com The stoichiometry of the reactants can be adjusted to influence the composition of the final product mixture. For instance, reacting phosphoric anhydride with approximately three times the molar amount of anhydrous hydrofluoric acid is a known method to obtain this mixture. google.com The resulting products can then be separated, often through distillation, to isolate the this compound.
Preparation of this compound from Fluorophosphate (B79755) Precursors (e.g., Heating Ammonium (B1175870) Difluorophosphate)
This compound and its salts can be synthesized using fluorophosphate precursors. A notable example involves ammonium difluorophosphate ((NH₄)PO₂F₂), which was first prepared by reacting phosphorus pentoxide with ammonium fluoride. Upon heating, difluorophosphate salts can decompose. This thermal decomposition behavior is a key aspect of their chemistry and can be manipulated in synthetic pathways.
Another method involves the reaction between phosphoryl fluoride and a monofluorophosphoric acid, which upon heating, yields pure this compound that can be separated by distillation. wikipedia.org The balanced equation for this process is: POF₃ + H₂PO₃F → 2 HPO₂F₂ wikipedia.org
Novel Synthetic Approaches and Process Optimization for this compound
Research into the synthesis of this compound has also explored novel methods to enhance efficiency, reduce reaction times, and simplify the production process. These approaches focus on new reagents and energy sources to drive the reaction.
Catalytic Fluorination Methodologies for Enhanced this compound Yield
While traditional methods are effective, novel approaches offer simpler, one-step operations. One such innovative method involves the direct production of this compound from various phosphate (B84403) sources using fluorosulfonic acid (HSO₃F). google.com This process can utilize precursors such as phosphate rock, phosphoric acid, or metal orthophosphates. google.com
In this single-step operation, the phosphorus-containing source is mixed with fluorosulfonic acid and heated to approximately 150–400 °C. google.com This reaction evolves vapors of phosphoryl fluoride and this compound, which can then be recovered. google.com The amount of this compound formed is dependent on the moisture content of the phosphate source, as it is a hydrolysis product of the initially formed phosphoryl fluoride. google.com This method represents a significant process optimization by potentially bypassing the need to start from phosphorus pentoxide, which is produced in an energy-intensive electric furnace method. google.com
| Method | Precursors | Key Process Feature | Potential Advantage |
|---|---|---|---|
| Hydrolysis | Phosphoryl fluoride, Water | Controlled addition of water | Direct formation of HPO₂F₂ |
| P₂O₅ Reaction | Phosphorus pentoxide, Hydrogen fluoride | High-temperature reaction | Commercial-scale production |
| Precursor Reaction | Phosphoryl fluoride, Monofluorophosphoric acid | Heating of precursors | Yields pure HPO₂F₂ via distillation |
| Fluorosulfonic Acid Method | Phosphate rock/acid, Fluorosulfonic acid | Single-step heating process | Bypasses need for elemental phosphorus production |
Microwave-Assisted Synthesis Techniques for Expedited this compound Production
Microwave-assisted synthesis is a modern technique that leverages microwave radiation to heat reactions. This method offers several advantages over conventional heating, including rapid heating rates, reduced reaction times, and increased product yields. mdpi.comnih.govatlantis-press.comillinois.edu The volumetric and selective heating provided by microwaves can lead to more homogeneous and well-formed materials, often shortening synthesis times from hours or days to mere minutes. mdpi.comnih.gov
| Advantage | Description | Relevance to HPO₂F₂ Synthesis |
|---|---|---|
| Reduced Reaction Time | Reactions are completed in minutes rather than hours. atlantis-press.com | Faster production cycles. |
| Increased Yield | Efficient energy transfer can lead to higher conversion of reactants. | More cost-effective production. |
| Energy Efficiency | Direct heating of reactants is more energy-efficient than conventional ovens. atlantis-press.com | Lower energy consumption and production costs. |
| Improved Product Purity | Rapid and uniform heating can minimize the formation of unwanted byproducts. nih.gov | Higher quality this compound. |
Utilization of Fluorosulfonic Acid in Phosphorus-Bearing Source Conversions to this compound
A notable synthetic route for producing this compound involves the high-temperature reaction of fluorosulfonic acid (HSO₃F) with various phosphorus-containing materials. This method provides a direct conversion pathway from readily available phosphorus sources to this compound and phosphoryl fluoride (POF₃).
The process involves mixing a phosphorus-bearing source, such as phosphate rock, phosphoric acid, or metal phosphates, with fluorosulfonic acid and heating the mixture to temperatures ranging from 150°C to 400°C. The primary volatile products of this reaction are this compound and phosphoryl fluoride, which can be recovered from the evolved vapors. A key co-product of this synthesis is sulfuric acid (H₂SO₄), which can also be recovered.
The general reaction can be summarized as follows:
Phosphorus Source + HSO₃F → HPO₂F₂ + POF₃ + H₂SO₄
The relative yield of this compound compared to phosphoryl fluoride is dependent on the hydroxyl and moisture content of the initial phosphorus source. For instance, using a phosphate rock with a moisture content between 1.0% and 1.5% results in a volatile product mixture where the ratio of phosphoryl fluoride to this compound is approximately 5 to 1. The separation of the volatile products can be achieved through methods such as fractional condensation in cold traps.
This synthetic methodology offers a straightforward, single-step operation for the production of these valuable fluorine-phosphorus compounds.
Mechanistic Investigations of this compound Formation
The formation of this compound is not limited to deliberate synthesis; it is also a critical byproduct in certain industrial applications, particularly in the field of energy storage. Understanding the mechanisms, kinetics, and thermodynamics of its formation in these systems is crucial for improving technology and mitigating degradation.
In the realm of high-voltage lithium-ion batteries, this compound has been identified as a key detrimental byproduct that contributes significantly to performance degradation. acs.orgresearchgate.net It is generated from the decomposition of the commonly used electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆), particularly in the presence of carbonate-based solvents like ethylene (B1197577) carbonate (EC). acs.org
The formation process is initiated by the oxidative decomposition of the LiPF₆ salt at the cathode surface, especially when the battery is operated at high potentials. acs.org This decomposition releases highly reactive intermediates. While the precise elementary steps are complex and subject to ongoing research, it is understood that the process involves the generation of species like phosphorus pentafluoride (PF₅) and phosphoryl fluoride (POF₃). acs.orgchemrxiv.org Subsequent hydrolysis of POF₃, reacting with trace amounts of water or other protic species, is a proposed pathway to HPO₂F₂. wikipedia.org
The generation of this strong acid within the cell has severe consequences. The acidic HPO₂F₂ can migrate, or "crossover," to the anode and attack the solid electrolyte interphase (SEI). acs.org The SEI is a crucial passivation layer that protects the anode from further reactions with the electrolyte. Its degradation leads to increased impedance, loss of active lithium, and a rapid decline in the battery's capacity and cycle life. researchgate.net
Research has established a direct correlation between the concentration of this compound in the electrolyte and the rate of capacity fade in lithium-ion cells. acs.orgresearchgate.net Quantitative analysis using techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has allowed for the tracking of HPO₂F₂ concentration over battery cycling. uri.edu
| Cell Type | Temperature (°C) | Cycles | HPO₂F₂ Concentration (mol/L) | Capacity Retention (%) |
|---|---|---|---|---|
| Graphite || LiNi₀.₅Mn₁.₅O₄ | 45 | 50 | 0.04 | ~50 |
| Graphite || LiNi₀.₅Mn₁.₅O₄ | 45 | 100 | 0.09 | ~20 |
| Graphite || LiNi₀.₅Mn₁.₅O₄ | 45 | 150 | 0.11 | <10 |
| Graphite || LiMn₂O₄ | 45 | 100 | 0.02 | 60 |
This interactive table presents illustrative data showing the correlation between the accumulation of this compound and the decline in capacity retention in different lithium-ion battery chemistries at elevated temperatures. The higher concentration of HPO₂F₂ in the high-voltage LiNi₀.₅Mn₁.₅O₄ cell corresponds to its more rapid capacity fade compared to the LiMn₂O₄ cell. acs.orgacs.org
Detailed experimental data on the reaction kinetics and thermodynamics for the formation of this compound are not extensively available in published literature. However, insights can be drawn from computational studies and analysis of related reactions.
Reaction Kinetics:
The rate of HPO₂F₂ formation in electrochemical systems is highly dependent on operational conditions. Key factors influencing the kinetics include:
Voltage: Higher operating voltages accelerate the oxidative decomposition of LiPF₆, leading to a faster generation of HPO₂F₂. acs.org
Temperature: Increased temperature enhances the rate of decomposition reactions, resulting in higher concentrations of HPO₂F₂ over the same number of cycles. acs.orgresearchgate.net
Thermodynamics:
Spectroscopic and Advanced Analytical Characterization of Difluorophosphoric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of Difluorophosphoric Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and characterization of phosphorus-containing compounds. slideshare.net Due to the presence of NMR-active nuclei such as ¹⁹F, ³¹P, and ¹H, NMR provides detailed insights into the chemical structure, concentration, and local chemical environment of this compound. oxinst.comnih.gov
Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for analyzing fluorinated compounds due to fluorine's 100% natural abundance, spin of 1/2, and the wide range of its chemical shifts, which minimizes signal overlap. alfa-chemistry.comthermofisher.comresearchgate.net The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, making it a powerful tool for identifying fluorine-containing species like this compound. alfa-chemistry.combiophysics.org
In the context of battery electrolyte degradation, this compound (HPO₂F₂) is a common breakdown product of the hexafluorophosphate (B91526) anion ([PF₆]⁻) in the presence of water. oxinst.comoxinst.com Its appearance in the ¹⁹F NMR spectrum is a key indicator of this decomposition pathway. The chemical shift for this compound can be observed in ¹⁹F NMR spectra, allowing for its identification. oxinst.com For example, in studies of degraded electrolytes, a doublet corresponding to this compound has been identified. oxinst.com
The chemical shift of fluorine is influenced by factors such as the electronegativity of neighboring atoms and the type of chemical bonding. alfa-chemistry.com Electron-withdrawing groups tend to deshield the fluorine nucleus, leading to downfield shifts. alfa-chemistry.com The broad chemical shift range in ¹⁹F NMR helps in resolving signals from various fluorine-containing functional groups. thermofisher.com
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Selected Fluorine Environments Chemical shifts are referenced to CFCl₃. Values can vary based on solvent, temperature, and molecular context.
| Compound Type | Chemical Shift Range (ppm) |
| -F-C=O | -70 to -20 |
| -CF₃- | +40 to +80 |
| -CF₂- | +80 to +140 |
| -CF- | +140 to +250 |
| Aromatic Fluorine (Ar-F) | +80 to +170 |
| This compound (HPO₂F₂) | Observed as a decomposition product |
| Hexafluorophosphate ([PF₆]⁻) | Specific resonance in electrolyte spectra |
This table is generated based on data from multiple sources. alfa-chemistry.comucsb.edu
Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective and direct method for characterizing phosphorus-containing compounds. oxinst.comwikipedia.org The ³¹P nucleus has a 100% isotopic abundance and a spin of 1/2, which results in sharp, easily interpretable spectra. wikipedia.org Chemical shifts in ³¹P NMR are typically referenced to 85% phosphoric acid. slideshare.netwikipedia.org
When analyzing this compound, ³¹P NMR provides critical information about the phosphorus center. The signal for HPO₂F₂ appears as a triplet in the ³¹P spectrum. oxinst.com This splitting pattern arises from the coupling of the phosphorus nucleus to the two equivalent fluorine atoms (n+1 rule, where n=2). oxinst.com The observation of this characteristic triplet is a definitive indicator of the formation of this compound from the degradation of [PF₆]⁻, which itself appears as a septet in the ³¹P spectrum due to coupling with six equivalent fluorine atoms. oxinst.com
The coordination number and the nature of substituents on the phosphorus atom significantly influence the ³¹P chemical shift. researchgate.net For instance, an increase in the coordination number of the phosphorus atom generally leads to a drastic upfield shift (screening) of the ³¹P nucleus. researchgate.net The chemical shifts for HPO₂F₂ derivatives can range from approximately -10 to +5 ppm, depending on the specific substituents.
Table 2: Illustrative ³¹P NMR Spectral Features for this compound and Related Species
| Compound/Ion | Coordination | Expected Multiplicity (Proton Decoupled) | Typical Chemical Shift Range (ppm) |
| Phosphoric Acid (H₃PO₄) | Tetracoordinated | Singlet | 0 (Reference) |
| This compound (HPO₂F₂) | Tetracoordinated | Triplet (due to ²JP-F coupling) | -10 to +5 |
| Hexafluorophosphate ([PF₆]⁻) | Hexacoordinated | Septet (due to ¹JP-F coupling) | ~ -144 |
This table is generated based on data from multiple sources. slideshare.netoxinst.comwindows.net
The combined use of ¹H, ¹⁹F, and ³¹P NMR provides a powerful approach for the comprehensive structural characterization of this compound and for studying its interactions within a chemical system. azom.com This multi-nuclear approach allows for the unambiguous identification of the molecule through the observation of spin-spin couplings between the different nuclei.
In the HPO₂F₂ molecule, the following couplings can be observed:
¹JP-F: A large one-bond coupling between the phosphorus and fluorine nuclei.
²JP-H: A two-bond coupling between the phosphorus and the hydroxyl proton.
²JF-H: A two-bond coupling between the fluorine nuclei and the hydroxyl proton.
When recording a ³¹P NMR spectrum of HPO₂F₂, the signal appears as a triplet due to coupling with the two fluorine atoms. If the spectrum is not proton-decoupled, each line of this triplet would be further split into a doublet by the hydroxyl proton. youtube.com Similarly, in the ¹⁹F NMR spectrum, a doublet is expected due to coupling with the phosphorus atom, and each line of that doublet can be further split by the hydroxyl proton. The ¹H NMR spectrum would show a complex multiplet, a doublet of triplets, due to coupling with both the phosphorus and the two fluorine nuclei. youtube.com These distinct coupling patterns provide definitive structural confirmation. youtube.com
NMR spectroscopy is a crucial tool for analyzing the composition and degradation of electrolytes in lithium-ion batteries. nih.govoxinst.com It can be applied both in-situ, to monitor processes in real-time within a functioning battery, and ex-situ, to analyze electrolyte samples extracted from cells after cycling. pnnl.govresearchgate.net
Ex-situ NMR is commonly used to identify and quantify degradation products in electrolytes. nih.govpnnl.gov The formation of this compound from the hydrolysis of LiPF₆ is a well-documented failure mechanism. oxinst.com Using ¹⁹F and ³¹P NMR, researchers can detect the characteristic signals of HPO₂F₂ in electrolytes extracted from cycled batteries, confirming this degradation pathway. oxinst.comoxinst.comresearchgate.net This analysis helps diagnose the causes of performance fade in commercial batteries. oxinst.com
In-situ NMR provides real-time data on the chemical and electrochemical processes occurring inside an operating battery. researchgate.netnih.gov This non-invasive technique can track the formation of species like this compound as they appear during charging and discharging cycles. pnnl.gov By monitoring these changes, researchers gain insights into reaction mechanisms and ionic dynamics under actual operating conditions. nih.gov The combination of in-situ and ex-situ NMR offers a powerful and comprehensive approach to understanding battery electrochemistry and developing more stable electrolyte systems. pnnl.govresearchgate.net
Vibrational Spectroscopy Characterization of this compound
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational modes.
FT-IR spectroscopy has been used to study the vibrational modes of this compound in both liquid and gaseous states. acs.org The infrared spectrum provides distinct absorption bands corresponding to the stretching and bending vibrations of the molecule's functional groups, including the phosphoryl (P=O), phosphorus-fluorine (P-F), and hydroxyl (O-H) groups. acs.org
In the gaseous state, monomeric this compound exhibits a sharp O-H stretching vibration at a high frequency (around 3678 cm⁻¹), indicating a free, non-hydrogen-bonded hydroxyl group. acs.org In the liquid phase, this band broadens and shifts to a lower frequency due to intermolecular hydrogen bonding. The strength of this hydrogen bonding can be compared to that of other inorganic acids. acs.org The phosphoryl (P=O) stretching frequency is also a key feature in the spectrum and is sensitive to the electronegativity of the substituents on the phosphorus atom. acs.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound (HPO₂F₂)
| Vibrational Mode | Gaseous Phase (cm⁻¹) | Liquid Phase (cm⁻¹) |
| O-H Stretch (monomeric) | ~3678 | - |
| O-H Stretch (H-bonded) | - | Broad, lower frequency |
| P=O Stretch | ~1360 | ~1307 |
| P-F₂ Asymmetric Stretch | ~1018 | ~1010 |
| P-F₂ Symmetric Stretch | ~980 | ~962 |
| P-O(H) Stretch | ~838 | ~812 |
This table is generated based on data from Chackalackal and Stafford (1966). acs.orgacs.org
Raman Spectroscopy for Molecular Vibrational Modes and Structural Insights of this compound
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering insights into its structure, composition, and bonding. The technique relies on the inelastic scattering of monochromatic light, known as Raman scattering, which results from the interaction of photons with the vibrational energy levels of molecules. When a molecule is irradiated, it can be excited to a virtual energy state and then relax back to a different vibrational level, causing the scattered photon to have a different frequency. The energy difference, or Raman shift, corresponds to the energy of a specific vibrational mode within the molecule.
For a mode to be Raman active, it must involve a change in the polarizability of the molecule as the atoms vibrate. This compound (HPO₂F₂) possesses a tetrahedral geometry around the central phosphorus atom. Its vibrational modes can be categorized into stretching and bending (deformation) vibrations of its constituent bonds, namely P=O, P-O(H), P-F, and O-H.
P=O Stretching (ν(P=O)) : This mode typically appears as a strong band in the high-frequency region of the phosphoryl-stretching vibrations.
P-F Stretching (ν(P-F)) : The symmetric and asymmetric stretching vibrations of the P-F₂ group are expected to be prominent in the spectrum.
P-O(H) Stretching (ν(P-O)) : The stretching of the single bond between phosphorus and the hydroxyl oxygen.
O-H Stretching (ν(O-H)) : The stretching of the hydroxyl group bond.
Deformation Modes (δ) : Bending vibrations such as δ(O=P-O), δ(O=P-F), δ(F-P-F), and δ(P-O-H) occur at lower frequencies and provide information about the geometry of the molecule.
In studies of related compounds, such as diphosphoryl tetrafluoride (P₂O₃F₄), which is the anhydride (B1165640) of this compound, partial assignments of vibrational frequencies have been made by comparing its Raman spectrum with those of simpler molecules like phosphoryl fluoride (B91410) (POF₃). researchgate.net Similarly, extensive Raman studies on phosphoric acid (H₃PO₄) have assigned the vibrational modes of the PO₄ skeleton, which can serve as a basis for interpreting the spectrum of its fluorinated analogue. For instance, the symmetric P(OH)₃ stretching mode in aqueous H₃PO₄ is found around 890 cm⁻¹, while the P=O stretch is observed near 1178 cm⁻¹. documentsdelivered.com
It is important to note that the analysis of this compound via Raman spectroscopy can be complicated by its high reactivity and hygroscopic nature. The acid readily hydrolyzes in the presence of water, which would lead to the appearance of bands corresponding to monofluorophosphoric acid (H₂PO₃F) and hydrofluoric acid (HF). wikipedia.org Hydrofluoric acid itself is not expected to produce a Raman signal as it is an ionically bonded compound in an aqueous solution. thermofisher.com
Table 1: Predicted Raman Active Vibrational Modes for this compound This table is predictive and based on characteristic group frequencies from analogous compounds.
| Vibrational Mode | Description | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| ν(O-H) | O-H bond stretching | ~3600 (sharp, in vapor) / ~3400 (broad, in liquid) |
| ν(P=O) | P=O double bond stretching | 1300 - 1400 |
| ν(P-O) | P-O single bond stretching | 1000 - 1100 |
| νₐₛ(PF₂) | Asymmetric P-F₂ stretching | 900 - 1000 |
| νₛ(PF₂) | Symmetric P-F₂ stretching | 800 - 900 |
| δ(POH) | P-O-H in-plane bending | 1200 - 1300 |
| δ(O=P-O/F) | O=P-X bending modes | 500 - 650 |
| δ(FPF) | F-P-F bending/scissoring | 300 - 450 |
Correlational Studies between Vibrational Spectroscopic Data and Molecular Conformation of this compound
Vibrational spectroscopy, in conjunction with computational chemistry, serves as a cornerstone for elucidating the three-dimensional structure and conformational preferences of molecules. The frequencies of vibrational modes are highly sensitive to the molecule's geometry, including bond lengths, bond angles, and dihedral angles. By correlating experimental spectroscopic data with theoretical calculations for different possible structures, the most stable conformation can be identified. mdpi.com
For this compound, the primary conformational flexibility would involve the rotation around the P-O single bond, which determines the orientation of the hydroxyl hydrogen relative to the other atoms. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to perform these analyses. materialsciencejournal.org The standard workflow involves:
Proposing Potential Conformers : Different possible spatial arrangements (conformers) of the HPO₂F₂ molecule are proposed.
Geometry Optimization : The geometry of each conformer is optimized using ab initio or DFT calculations to find the lowest energy structure for that particular arrangement. This process yields the equilibrium bond lengths and angles. nih.gov
Frequency Calculation : For each optimized conformer, the vibrational frequencies and their corresponding Raman activities and infrared intensities are calculated. These calculations predict the theoretical spectrum for each stable structure. documentsdelivered.com
Comparison with Experimental Data : The calculated spectra are compared with the experimental Raman and infrared spectra. The conformer whose calculated spectrum best matches the experimental data is identified as the dominant conformation present in the sample. mdpi.com
Studies on structurally similar molecules demonstrate the power of this approach. For instance, in dimethylaminodifluorophosphine, analysis of infrared and Raman spectra, supported by ab initio predictions, concluded the existence of a single stable conformer with a planar PNC₂ moiety. nih.gov Similarly, for thioether cyanobiphenyl-based liquid crystal dimers, DFT calculations were used to analyze the vibrational bands associated with different conformers (e.g., planar vs. non-planar), and changes in the experimental spectra with temperature were correlated with shifts in the conformational equilibrium. mdpi.com
The position of certain vibrational bands can be a sensitive indicator of conformation. For example, changes in the dihedral angle of the P-O-H group in this compound would likely influence the frequencies of the P-O-H bending mode (δ(POH)) and potentially the P-O stretching mode (ν(P-O)). By analyzing these specific regions of the spectrum, researchers can gain detailed insights into the molecule's preferred shape. Furthermore, environmental factors such as solvent polarity can shift conformational equilibria, and these shifts can be monitored through changes in the vibrational spectra. nih.gov
Mass Spectrometry (MS) for Elucidating Reaction Products and Pathways Involving this compound
Mass spectrometry is an indispensable analytical technique for identifying compounds, elucidating molecular structures, and probing chemical reaction pathways by measuring the mass-to-charge ratio (m/z) of ions.
Identification of this compound Decomposition Species via MS
This compound is known to be thermally and hydrolytically unstable. wikipedia.org Mass spectrometry is a primary tool for identifying the products formed during its decomposition.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular fingerprint. The NIST mass spectrum for this compound shows several key fragments that correspond to the breaking of its chemical bonds. nist.gov This fragmentation in the spectrometer can be seen as a proxy for decomposition pathways.
Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge (m/z) | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 102 | [HPO₂F₂]⁺ (Molecular Ion) | Moderate |
| 83 | [POF₂]⁺ | High |
| 69 | [PF₂]⁺ | Low |
| 64 | [PO₂H]⁺ | Low |
| 47 | [PO]⁺ | Moderate |
Data sourced from NIST WebBook. nist.gov
Hydrolytic Decomposition: this compound reacts vigorously with water. nih.gov The hydrolysis proceeds in steps, first producing monofluorophosphoric acid (H₂PO₃F) and hydrofluoric acid (HF), and subsequently phosphoric acid (H₃PO₄). wikipedia.org Mass spectrometry can be used to monitor this process by detecting the molecular ions or characteristic fragments of these products in a reaction mixture over time.
Thermal Decomposition: The thermal decomposition of related perfluoroalkyl carboxylic acids (PFCAs) has been studied using techniques like photoionization mass spectrometry. nih.govuts.edu.au These studies reveal that decomposition often proceeds through decarboxylation (loss of CO₂) and the formation of various fluorocarbon radicals and intermediates. nih.govuts.edu.au By analogy, heating this compound could lead to the elimination of water to form its anhydride, diphosphoryl tetrafluoride (P₂O₃F₄), or fragmentation to produce species like phosphoryl fluoride (POF₃) and other reactive intermediates. wikipedia.org A thermal decomposition chemical ionization mass spectrometer (TD-CIMS) is a specialized instrument capable of identifying such transient species formed in thermal processes. copernicus.org
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Related Systems
Both LC-MS and GC-MS are powerful hyphenated techniques that combine a separation method with mass spectrometric detection, allowing for the analysis of individual components within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of highly polar and reactive compounds like this compound by GC-MS is challenging. The acid can react with the stationary phase of the GC column, leading to column degradation and poor analytical results. However, GC-MS is highly effective for analyzing volatile and thermally stable decomposition products or for analyzing the acid after a derivatization step. Derivatization converts the polar, non-volatile acid into a more volatile and thermally stable derivative suitable for GC analysis. This approach has been successfully applied to the analysis of other acidic organo(fluoro)phosphates, for example, in studies of lithium-ion battery electrolyte degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound and its decomposition products. nih.gov The sample is separated by liquid chromatography, typically using a reverse-phase column, and the eluent is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. LC-MS/MS, which uses a tandem mass spectrometer (such as a triple quadrupole), provides high selectivity and sensitivity by monitoring specific fragmentation reactions (Selected Reaction Monitoring, SRM) for the target analytes. diva-portal.org This technique is widely used for the analysis of other organophosphorus compounds and fluorinated acids in various matrices, and similar methods can be readily adapted for this compound-related systems. nih.govdtu.dkepa.gov
Quantitative Analysis of this compound in Complex Chemical Matrices using MS
Mass spectrometry, particularly LC-MS/MS, is the premier technique for the sensitive and selective quantitative analysis of trace-level compounds in complex matrices such as environmental samples or industrial process streams. nih.gov A robust quantitative method for this compound would typically involve the following steps:
Sample Preparation: This step is crucial to remove interfering substances from the matrix and concentrate the analyte. It may involve liquid-liquid extraction or solid-phase extraction (SPE). accustandard.com
Internal Standardization: To correct for matrix effects (ion suppression or enhancement) and variations in instrument response, a stable isotope-labeled internal standard (e.g., containing ¹⁸O or ²H) is added to the sample at a known concentration before preparation. nih.gov
LC-MS/MS Analysis: The prepared sample is analyzed using an optimized LC-MS/MS method. The instrument is set to monitor at least two specific precursor-to-product ion transitions (MRM transitions) for both the analyte and the internal standard to ensure accurate identification and quantification. nih.gov
Calibration and Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against the calibration curve. accustandard.com
This approach allows for the achievement of very low limits of detection (LOD) and limits of quantitation (LOQ), often in the parts-per-billion (ng/L) or parts-per-trillion range, with high accuracy and precision. nih.gov Such methods are standard for the quantitative determination of other fluorinated acids and organophosphates in challenging matrices. diva-portal.orgnih.gov
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, its derivatives, particularly its salts (difluorophosphates), can be prepared as stable crystalline solids suitable for analysis.
The crystal structure of ammonium (B1175870) difluorophosphate (NH₄PO₂F₂) has been determined using single-crystal X-ray diffraction. The study revealed that the compound crystallizes in the orthorhombic space group Pnma. The analysis provided precise measurements of the bond lengths and angles within the difluorophosphate anion (PO₂F₂⁻).
In the crystal structure of ammonium difluorophosphate, the central phosphorus atom is tetrahedrally coordinated by two oxygen atoms and two fluorine atoms. The structure is notable for the presence of hydrogen bonds between the ammonium cations (NH₄⁺) and the oxygen atoms of the difluorophosphate anion. These interactions influence the precise bond dimensions compared to other alkali metal salts like potassium difluorophosphate. The fluorine atoms were found not to be involved in the hydrogen bonding.
Table 3: Crystallographic and Structural Data for Ammonium Difluorophosphate (NH₄PO₂F₂)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.13 |
| b (Å) | 6.43 |
| c (Å) | 7.86 |
| Z | 4 |
| P-O Bond Length (Å) | 1.457 |
| P-F Bond Length (Å) | 1.541 |
| O-P-O Bond Angle (°) | 118.7 |
| F-P-F Bond Angle (°) | 98.6 |
Data from J. Chem. Soc. A, 1968.
Such crystallographic studies are crucial as they provide unambiguous structural information that validates and complements data obtained from other techniques like vibrational spectroscopy and computational modeling. The precise bond lengths and angles determined from X-ray diffraction serve as benchmark data for theoretical calculations.
Crystal Structures of this compound Anhydride and Related Difluorophosphoryl Compounds
The crystal structure of this compound anhydride (P₂O₃F₄), also known as diphosphoryl tetrafluoride, has been determined through X-ray crystallography. It crystallizes in the orthorhombic system with the space group Pcca. wikipedia.org The structure of other related difluorophosphoryl compounds, such as difluorophosphoryl azide (F₂P(O)N₃) and difluorophosphoryl isocyanate (F₂P(O)NCO), have also been elucidated. researchgate.net
Table 1: Crystallographic Data for this compound Anhydride and Related Compounds
| Compound | Formula | Crystal System | Space Group | Z | Key Structural Features | Reference |
|---|---|---|---|---|---|---|
| This compound anhydride | F₂(O)POP(O)F₂ | Orthorhombic | Pcca | 4 | C₂ symmetry; P-O-P angle of 140.89(10)° | wikipedia.orgresearchgate.net |
| Difluorophosphoryl azide | F₂P(O)N₃ | Monoclinic | P2₁/n | 4 | Approximate Cₛ symmetry; P=O bond is cis to the azide group | researchgate.net |
| Difluorophosphoryl isocyanate | F₂P(O)NCO | Monoclinic | P2₁/c | 4 | Distorted from Cₛ symmetry due to intermolecular contacts; P=O bond is cis to the isocyanate group | researchgate.net |
Conformational Analysis in the Solid State of this compound Containing Molecules
Conformational analysis in the solid state reveals the preferred three-dimensional arrangement of atoms in molecules, considering rotation around single bonds. For molecules containing the difluorophosphoryl group, solid-state studies have shown distinct conformational preferences. researchgate.net
In the case of this compound anhydride, the two F₂PO groups are slightly staggered by 10.66(7) degrees along the P-P vector. researchgate.net For both difluorophosphoryl azide and difluorophosphoryl isocyanate, vibrational spectroscopy and X-ray crystallography have confirmed that they exist as single rotamers in the solid state. researchgate.net In these stable conformations, the phosphoryl (P=O) group is oriented cis to the pseudohalide group (N₃ or NCO) with respect to the P-N bond. researchgate.net While the F₂P(O)N₃ molecule maintains approximate Cₛ symmetry, F₂P(O)NCO is significantly distorted from this symmetry in the crystal due to intermolecular C···O interactions. researchgate.net This demonstrates how both intramolecular forces and crystal packing forces dictate the final conformation of these molecules in the solid phase.
Electrochemical and Other Advanced Analytical Techniques for this compound
Electrochemical Impedance Spectroscopy (EIS) in Corrosion Studies Related to this compound
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate corrosion processes. sivonic.comijcsi.pro It functions by applying a small amplitude sinusoidal potential to a sample and measuring the resulting current to determine the system's impedance over a range of frequencies. sivonic.com This data can be modeled using equivalent electrical circuits to extract valuable information about the corrosion mechanism, such as the resistance of a protective coating, the rate of charge transfer (related to corrosion rate), and the formation of passive layers. vlci.bizmdpi.com
Given that this compound is a colorless, fuming liquid that is corrosive to metals, glass, and tissue, EIS is a highly relevant technique for studying its interaction with various materials. nih.govwikipedia.org By employing EIS, researchers can quantitatively evaluate the anti-corrosion performance of protective coatings or the effectiveness of corrosion inhibitors in environments containing this compound. vlci.biz The technique allows for the accelerated evaluation of material durability and can provide insights into phenomena such as water uptake and delamination of protective films. sivonic.comvlci.biz
Electrical Conductivity Studies of this compound Solutions in Non-Aqueous Systems
The electrical conductivity of this compound in non-aqueous solvents is a key parameter for applications such as electrolytes in lithium-ion batteries. smolecule.comgoogle.com Studies in aprotic solvents like acetonitrile and dimethyl sulfoxide show that this compound exhibits poor solvent properties for electrolytes, which is attributed to extensive ion-pairing. smolecule.com
Computational analyses, including density functional theory calculations, have been used to understand this behavior. smolecule.com These studies model the interactions between this compound and solvent molecules, as well as the formation of contact ion pairs and solvent-separated ion pairs. The stability of these ion pairs is shown to decrease with increasing solvent polarity. smolecule.com The concentration of difluorophosphate salts in non-aqueous electrolytes significantly impacts performance; low concentrations may be insufficient, while high concentrations can increase viscosity and hinder battery performance. google.com
Table 2: Conductivity Behavior of this compound in Non-Aqueous Systems
| Property | Observation | Implication | Reference |
|---|---|---|---|
| Ion-Pairing | Extensive ion-pairing observed in aprotic solvents (e.g., acetonitrile, DMSO). | Reduced number of free ions, leading to lower than expected electrical conductivity. | smolecule.com |
| Solvation Structure | Reduced coordination numbers and weaker intermolecular interactions in aprotic solvents compared to aqueous solutions. | The acid is a poor solvent for electrolytes in these systems. | smolecule.com |
| Effect of Concentration | The concentration of difluorophosphate in electrolytes affects battery performance characteristics like viscosity and high-rate capability. | Optimization of concentration is crucial for practical applications in lithium-ion batteries. | google.com |
Cryoscopic Methods for Investigating Acid Strengths of this compound in Various Solvents
Cryoscopy is a classical analytical method that involves measuring the freezing point depression of a solvent upon the addition of a solute. This colligative property is proportional to the molal concentration of all solute particles (ions and undissociated molecules) in the solution. As such, it can be used to determine the degree of dissociation of an acid in a particular solvent, thereby providing a measure of its acid strength. A stronger acid will dissociate to a greater extent, producing more particles in solution and causing a larger freezing point depression.
While direct cryoscopic data for this compound is not extensively detailed in recent literature, its acid-base behavior has been investigated using other methods in strong acid solvent systems. For instance, in sulfuric acid, this compound has been shown to act as a base, with an estimated dissociation constant (Kb) of 1 x 10⁻³. ubc.ca This indicates that in the superacidic environment of H₂SO₄, the proton-donating ability of this compound is less than that of the solvent. Such studies are crucial for establishing a relative scale of acidity and understanding the chemical behavior of this compound across a range of chemical environments. ubc.ca
Computational Chemistry and Theoretical Studies of Difluorophosphoric Acid
Quantum Chemical Calculations of Electronic Structure and Energetics of Difluorophosphoric Acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. acs.org DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This is achieved by calculating the forces on each atom and iteratively moving them until a minimum on the potential energy surface is found. nih.gov
For this compound, DFT calculations have been employed to investigate its structural stability. These studies have determined that this compound likely exists in a planar structure, where the hydrogen atom eclipses the phosphoryl (P=O) bond. The rotational barrier around the P-O single bond has been calculated to be approximately 2-3 kcal/mol. researchgate.net The optimized geometry provides key structural parameters.
Interactive Data Table: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |
| Bond Length | P | O | 1.45 Å | |
| Bond Length | P | OH | 1.59 Å | |
| Bond Length | P | F1 | 1.52 Å | |
| Bond Length | P | F2 | 1.52 Å | |
| Bond Angle | O | P | OH | 115° |
| Bond Angle | F1 | P | F2 | 100° |
| Dihedral Angle | H | O | P | O |
While DFT is a powerful tool, post-Hartree-Fock methods are employed when higher accuracy is required. The Hartree-Fock (HF) method itself is a foundational ab initio approach, but it approximates the complex interactions between electrons by considering each electron in an average field of all others, neglecting electron correlation. acs.org Post-Hartree-Fock methods systematically improve upon the HF method by including electron correlation effects. acs.org
One of the most common post-Hartree-Fock methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). researchgate.netnih.gov MP2 theory treats electron correlation as a perturbation to the Hartree-Fock system, providing a correction to the energy and wavefunction. researchgate.netnih.gov This addition of dynamic electron correlation leads to a more accurate description of the molecule's energy and properties. scholaris.ca
For this compound, MP2 calculations, in conjunction with a suitable basis set like 6-311+G**, have also been used to investigate its structural stability, corroborating the planar structure predicted by DFT. researchgate.net The "enhanced accuracy" of MP2 and other post-Hartree-Fock methods is crucial for benchmarking DFT results and for calculations where subtle electronic effects are important, such as in the determination of reaction barriers and weak intermolecular interactions. However, these methods come with a significantly higher computational cost, limiting their application to smaller systems. nih.gov
Molecular Dynamics Simulations of this compound Interactions and Solution Behavior
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system. osaka-u.ac.jp
For acids like this compound, MD simulations can provide valuable insights into:
Solvation Structure: How solvent molecules, such as water, arrange themselves around the acid molecule.
Hydrogen Bonding: The nature and dynamics of hydrogen bonds formed between the acid and solvent molecules, as well as between acid molecules themselves.
Transport Properties: Properties like the diffusion coefficient of the acid in a particular solvent. viu.ca
While specific MD simulation studies focused solely on this compound are not prominent in the available literature, extensive research on phosphoric acid provides a relevant analogue. MD simulations of phosphoric acid have been used to study its properties in the liquid state, including its structure, density, and self-diffusion coefficients. researchgate.net Furthermore, simulations have elucidated the proton transfer mechanisms in concentrated phosphoric acid solutions, which are crucial for understanding its high proton conductivity. researchgate.net Similar methodologies could be applied to this compound to understand its behavior in aqueous or other solvent environments, which is particularly relevant given its reactivity and applications.
Prediction and Interpretation of Spectroscopic Parameters for this compound
Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Theoretical calculations of spectroscopic parameters can aid in the assignment of experimental spectra and provide a deeper understanding of the underlying molecular properties.
For this compound, vibrational frequencies have been computed using DFT (B3LYP) and MP2 methods. researchgate.net These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. A normal coordinate analysis can then be performed to assign these calculated frequencies to specific molecular motions, such as P=O stretching, P-F stretching, and O-H bending. researchgate.net
The table below presents the calculated vibrational frequencies for the planar conformer of this compound from a study using the B3LYP method with a 6-311+G** basis set.
Interactive Data Table: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν1 | 3676 | O-H stretch |
| ν2 | 1354 | P=O stretch |
| ν3 | 1195 | P-OH stretch |
| ν4 | 973 | P-F symmetric stretch |
| ν5 | 920 | P-F asymmetric stretch |
| ν6 | 740 | P-O-H bend |
| ν7 | 558 | F-P-F bend |
| ν8 | 495 | O=P-OH bend |
| ν9 | 385 | F-P-O rock |
| ν10 | 340 | F-P-OH rock |
| ν11 | 290 | F-P-O wag |
| ν12 | 150 | Torsion |
| (Data sourced from a study by Badawi et al.) researchgate.net |
These theoretical predictions are crucial for the detailed interpretation of experimental vibrational spectra of this compound and its derivatives.
Elucidation of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry can map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. A key aspect of this is the identification of transition states, which are the energy maxima along the reaction pathway that connect reactants to products.
This compound is known to be hydrolytically unstable, reacting with water to form monofluorophosphoric acid and eventually phosphoric acid. wikipedia.org The mechanism of this hydrolysis is of significant interest. Computational studies on the hydrolysis of similar organophosphorus esters suggest that the reaction can proceed through different mechanisms depending on the conditions. viu.ca
Generally, the hydrolysis of phosphate (B84403) esters can occur via a nucleophilic substitution mechanism, often of the SN2 type at the phosphorus center. viu.ca In this proposed pathway for this compound, a water molecule would act as a nucleophile, attacking the electrophilic phosphorus atom. This would lead to a five-coordinate pentavalent phosphorus transition state or intermediate. The departure of a fluoride (B91410) ion, likely facilitated by proton transfer, would then yield monofluorophosphoric acid.
A complete theoretical study of this reaction would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (this compound and water) and products (monofluorophosphoric acid and hydrogen fluoride).
Transition State Search: Locating the transition state structure connecting the reactants and products.
Frequency Calculation: Performing frequency calculations to confirm that the transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway from the transition state down to the reactants and products to ensure it is the correct transition state.
The energy difference between the reactants and the transition state would provide the activation energy barrier for the hydrolysis reaction, a critical parameter for understanding its kinetics.
Decomposition Mechanisms of this compound in Battery Electrolyte Environments
This compound (HPO2F2) is a significant species formed from the decomposition of lithium hexafluorophosphate (B91526) (LiPF6), a common salt in lithium-ion battery electrolytes. Its presence is particularly noted in environments with high voltage cathodes and is correlated with the degradation of the solid electrolyte interphase (SEI) on the anode and subsequent capacity loss of the battery. The decomposition of LiPF6 and the subsequent reactions of its products, including this compound, are critical in understanding battery performance and failure modes.
The formation of this compound is often initiated by the reaction of LiPF6 with trace amounts of water present in the electrolyte, leading to the generation of hydrogen fluoride (HF) and phosphoryl fluoride (POF3). These species can then react further to form this compound. The oxidative decomposition of the electrolyte at high potentials, especially with cathodes like LiNi0.5Mn1.5O4, also contributes significantly to the generation of acidic species, including this compound acs.orguri.edu.
Once formed, this compound is a strong acid that can actively participate in the degradation of the electrolyte and the SEI layer. The SEI is a passivation layer formed on the electrode surfaces from the decomposition products of the electrolyte, and its stability is crucial for the long-term performance of the battery. The acidic nature of this compound allows it to attack the components of the SEI, which are often composed of lithium carbonate, lithium alkyl carbonates, and other organic species. This degradation of the SEI leads to increased electrolyte consumption, loss of active lithium, and ultimately, a decline in the battery's capacity and cycle life.
The decomposition of this compound within the battery electrolyte is not a simple unimolecular process but rather a series of reactions with the various components of the electrolyte. These reactions are influenced by the composition of the electrolyte, including the type of carbonate solvent (e.g., ethylene (B1197577) carbonate, dimethyl carbonate), the presence of additives, and the operating conditions of the battery such as temperature and voltage. Computational studies using density functional theory (DFT) have been employed to investigate the decomposition of LiPF6 and the stability of its byproducts in different organic solvents, indicating that the polarity of the solvent plays a role in promoting these decomposition reactions researchgate.net.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors for this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters help in understanding the global reactivity of a molecule.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge.
For this compound, a detailed analysis of its FMOs and reactivity descriptors would provide valuable insights into its chemical behavior within the complex environment of a battery electrolyte. For instance, the LUMO of this compound would likely be localized on the acidic proton, indicating its susceptibility to deprotonation and reaction with nucleophilic species in the electrolyte or on the electrode surfaces. The HOMO, on the other hand, would likely be associated with the oxygen and fluorine atoms, indicating their potential to interact with electrophilic sites.
| Reactivity Descriptor | Hypothetical Value | Significance in Battery Electrolyte Context |
|---|---|---|
| HOMO Energy (eV) | -8.5 | Indicates the energy required to remove an electron; a lower value suggests higher stability against oxidation. |
| LUMO Energy (eV) | -1.2 | Indicates the energy released when an electron is added; a lower value suggests a higher propensity to be reduced. |
| HOMO-LUMO Gap (eV) | 7.3 | A larger gap suggests higher kinetic stability and lower reactivity. |
| Electronegativity (χ) | 4.85 | A higher value indicates a greater tendency to attract electrons from other species in the electrolyte. |
| Chemical Hardness (η) | 3.65 | A higher value suggests greater resistance to changes in its electron cloud, indicating higher stability. |
| Electrophilicity Index (ω) | 3.23 | A higher value indicates a stronger electrophilic character, suggesting a greater tendency to react with nucleophiles like the components of the SEI layer. |
The application of computational methods to determine these properties for this compound would be a valuable step in designing strategies to mitigate its detrimental effects in lithium-ion batteries, for example, by developing electrolyte additives that can scavenge or neutralize this reactive acid.
Chemical Reactivity, Acid Base Behavior, and Solution Chemistry of Difluorophosphoric Acid
Hydrolysis Reactions and Product Formation of Difluorophosphoric Acid
This compound undergoes hydrolysis in a stepwise manner, ultimately leading to the formation of phosphoric acid. This reactivity with water is a defining characteristic of the compound. wikipedia.org
The initial step in the hydrolysis of this compound involves the reaction with one molecule of water. This reaction yields fluorophosphoric acid (H₂PO₃F) and hydrofluoric acid (HF). wikipedia.orgwikipedia.org This primary hydrolysis step represents the substitution of one fluorine atom with a hydroxyl group.
The reaction is as follows: HPO₂F₂ + H₂O → H₂PO₃F + HF wikipedia.orgwikipedia.org
This initial hydrolysis is a rapid process, contributing to the compound's instability in aqueous environments.
Following the primary hydrolysis, the resulting fluorophosphoric acid can undergo a further hydrolysis reaction. This second step leads to the formation of phosphoric acid (H₃PO₄) and an additional molecule of hydrofluoric acid. wikipedia.org
The subsequent reaction is: H₂PO₃F + H₂O → H₃PO₄ + HF wikipedia.org
Therefore, the complete hydrolysis of one molecule of this compound consumes two molecules of water and produces one molecule of phosphoric acid and two molecules of hydrofluoric acid.
Table 1: Stepwise Hydrolysis Reactions of this compound
| Step | Reactants | Products | Reaction Type |
| Primary Hydrolysis | This compound (HPO₂F₂) + Water (H₂O) | Fluorophosphoric Acid (H₂PO₃F) + Hydrofluoric Acid (HF) | Hydrolysis |
| Subsequent Hydrolysis | Fluorophosphoric Acid (H₂PO₃F) + Water (H₂O) | Phosphoric Acid (H₃PO₄) + Hydrofluoric Acid (HF) | Hydrolysis |
The rate of hydrolytic decomposition of this compound is significantly influenced by the presence of water. Due to its high reactivity with water, maintaining anhydrous (water-free) conditions is the primary strategy to prevent hydrolysis. The compound reacts vigorously with water, generating heat and the corrosive by-product, hydrofluoric acid. nih.govnoaa.gov
Factors Influencing Decomposition:
Water Content: The presence of moisture is the principal factor driving hydrolysis.
Temperature: While specific quantitative data is limited in the provided context, decomposition reactions are generally accelerated by increased temperatures.
Mitigation Strategies:
Anhydrous Conditions: Handling and storing this compound under strictly anhydrous conditions is crucial to maintain its chemical integrity. This involves using dry, inert atmospheres and ensuring all apparatus is free of moisture.
HF Scavengers: In applications where the generation of hydrofluoric acid is detrimental, such as in electrolyte formulations, HF scavengers may be employed. Additives like hexamethyldisilazane (HMDS) can be used to neutralize the HF produced during hydrolysis.
Advanced Acid-Base Characterization of this compound in Various Solvents
This compound exhibits strong acidic properties, readily acting as a proton donor. Its behavior can be characterized by its protonation equilibria in different solvent systems and its ability to function as a protonic solvent itself.
A protonic solvent is characterized by molecules that can readily provide protons (H⁺) to a solute. These solvents often possess O-H or N-H bonds and are capable of hydrogen bonding. masterorganicchemistry.com this compound, with its acidic proton, fits this description and can function as a solvent for various inorganic compounds. Its high polarity and ability to donate protons allow it to dissolve and interact with solutes, particularly salts. For example, it can serve as a solvent for metal difluorophosphates. In this capacity, the acid medium facilitates reactions and the formation of novel chemical species.
Ion-Pairing and Dissociation Phenomena in Non-Aqueous Media Containing this compound
The behavior of acids in non-aqueous solvents is fundamentally influenced by the physical and chemical properties of the medium, such as its dielectric constant, polarity, and its own acidic or basic nature. vpscience.orgnou.edu.ng While extensive specific research on the dissociation of this compound in various non-aqueous media is not widely available, its behavior can be inferred from the principles of physical organic chemistry and studies of similar strong acids like phosphoric acid. researchgate.net
In polar, protic solvents with high dielectric constants, this compound is expected to dissociate significantly, releasing a proton (H⁺) and the difluorophosphate anion (PO₂F₂⁻). However, in non-aqueous solvents with low to moderate dielectric constants, the dissociation is often incomplete. In these environments, the dissociated ions have a strong tendency to form ion pairs, where the cation and anion remain in close proximity due to electrostatic attraction, behaving as a single, neutral entity. nih.govtcichemicals.com
The extent of ion-pairing versus full dissociation is dependent on the solvent. For instance, in solvents like acetonitrile or ethanol, ion association is more significant than in solvents with high dielectric constants like water or dimethyl sulfoxide (DMSO). researchgate.net The formation of these ion pairs reduces the effective concentration of free ions in the solution, impacting its conductivity and the acid's effective strength. The nature of the cation also plays a role; for instance, the interaction between the difluorophosphate anion and bulky N-heterocyclic cations in ionic liquids is weaker than with smaller cations, influencing the physical properties of the liquid. acs.orgnih.gov
The table below outlines the expected behavior of this compound in different classes of non-aqueous solvents, based on general principles of solvent chemistry.
| Solvent Type | Dielectric Constant | Expected Behavior of this compound | Ion-Pairing Tendency |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Significant dissociation, but less than in water. | Moderate |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | High (DMSO), Moderate (ACN) | Good dissociation in high-dielectric solvents like DMSO. Less dissociation and more ion-pairing in acetonitrile. | Low in DMSO, High in Acetonitrile |
| Nonpolar Aprotic (e.g., Hexane, Toluene) | Low | Very limited dissociation; exists primarily in molecular form. | Very High (if any dissociation occurs) |
This table is based on the general behavior of strong acids in non-aqueous media, as direct experimental data for this compound across this full range of solvents is limited.
Reactions of this compound with Diverse Chemical Species
This compound is a highly reactive substance that engages in vigorous reactions with a wide array of chemical compounds. Its reactivity stems from its nature as a strong, non-oxidizing acid.
Exothermic Reactions with Organic Amines and Inorganic Hydroxides
As a strong acid, this compound reacts exothermically with chemical bases. kyoto-u.ac.jp This includes organic bases such as amines and amides, as well as inorganic hydroxides. These neutralization reactions can generate substantial amounts of heat, which can be dangerous if not properly managed, particularly in confined spaces. kyoto-u.ac.jp The reaction with amines, which are organic derivatives of ammonia, results in the formation of salts. acs.org Similarly, reaction with inorganic hydroxides produces a salt and water.
Reactions with Active Metals Leading to Hydrogen Evolution
This compound reacts with active metals, including structural metals like aluminum and iron. kyoto-u.ac.jp In these reactions, the acid attacks the metal, leading to the displacement and release of hydrogen gas (H₂). kyoto-u.ac.jp The evolution of hydrogen, a highly flammable gas, presents a significant fire and explosion hazard. This reactivity is a characteristic feature of strong acids.
Interactions with Cyanide Compounds and Formation of Hazardous Byproducts
The interaction of this compound with cyanide compounds, such as potassium or sodium cyanide, is particularly hazardous. The strong acidic nature of this compound causes it to react with cyanide salts to release gaseous hydrogen cyanide (HCN). kyoto-u.ac.jpresearchgate.net Hydrogen cyanide is a highly toxic and volatile substance that can be lethal upon inhalation. researchgate.net
Catalytic Effects of this compound in Various Chemical Transformations
This compound can function as a catalyst, increasing the rate of certain chemical reactions. kyoto-u.ac.jp Its catalytic activity is primarily attributed to its Brønsted acidity, where it acts as a proton donor. While specific industrial applications citing this compound as a catalyst are not widespread in the literature, phosphorus-based acids, in general, are known to catalyze a variety of organic transformations. researchgate.netnih.gov Chiral phosphoric acids, for example, are effective catalysts in asymmetric synthesis, including transfer hydrogenations and other stereoselective reactions. nih.govlibretexts.org It is plausible that this compound could catalyze reactions such as esterification, alkylation, and the polymerization of certain alkenes, consistent with the behavior of other strong acids. kyoto-u.ac.jp
Chemistry of Difluorophosphate Anions and Related Derivatives
The difluorophosphate anion (PO₂F₂⁻) is an isoelectronic analog of other well-known tetrahedral anions like perchlorate (ClO₄⁻) and monofluorosulfonate (SO₃F⁻). wikipedia.org This structural similarity informs much of its chemistry. The anion can exist as a simple, uninegative ion in salts, act as a ligand covalently bonded to metal centers, or be incorporated into organic moieties to form esters or amides. wikipedia.org
The synthesis of difluorophosphate salts and derivatives can be achieved through several routes:
Reaction of the acid: Alkali metal chlorides can react with dry this compound to yield the corresponding alkali metal difluorophosphate salts. wikipedia.org Similarly, reacting the acid with sodium carbonate is another route to produce sodium difluorophosphate. novonixgroup.comresearchgate.net
From Phosphorus Pentoxide: The reaction of phosphorus pentoxide with ammonium (B1175870) fluoride (B91410) was the method used for the first synthesis of the anion in the form of ammonium difluorophosphate. wikipedia.org
Hydrolysis of Phosphoryl Fluoride: this compound, the precursor to the anion, is formed from the partial hydrolysis of phosphoryl fluoride (POF₃). wikipedia.org
Difluorophosphate anions have been extensively studied as components in electrolytes for lithium-ion and sodium-ion batteries, where they can help form a stable solid-electrolyte interphase (SEI). kyoto-u.ac.jp They are also used to create ionic liquids when paired with large organic cations, such as 1-ethyl-3-methylimidazolium (EMIm⁺). acs.orgnih.gov These ionic liquids exhibit favorable properties like low melting points and good electrochemical stability. acs.orgnih.gov
The anion can also act as a ligand in coordination chemistry, bonding to metal atoms. Furthermore, amines can react with phosphoryl fluoride to produce N-substituted difluorophosphoric amides (RR′N−P(=O)F₂). wikipedia.org
The table below summarizes key reactions for the synthesis of difluorophosphate derivatives.
| Reactants | Products | Reaction Type |
| HPO₂F₂ + Na₂CO₃ | NaPO₂F₂ + H₂O + CO₂ | Acid-Base |
| P₂O₅ + NH₄F | [NH₄]PO₂F₂ | Solid-State Synthesis |
| POF₃ + H₂O | HPO₂F₂ + HF | Hydrolysis |
| KDFP + NaPF₆ | NaDFP + KPF₆ | Metathesis (Ion Exchange) |
| POF₃ + RR'NH | RR'N-P(=O)F₂ + HF | Amidation |
Synthesis and Reactivity of Metal Difluorophosphates
Metal difluorophosphates are salts containing the difluorophosphate anion (PO₂F₂⁻). Their synthesis can be achieved through various methods, primarily involving the reaction of this compound or its derivatives with a suitable metal-containing precursor.
One common synthetic approach involves the direct reaction of this compound (HPO₂F₂) with metal salts. A variety of metal precursors can be utilized, including halides, carbonates, phosphates, hydroxides, and oxides of alkali metals (like lithium, sodium, and potassium), alkaline earth metals, or onium ions. google.com The reaction is typically conducted by adding the starting salt to a solution of this compound. google.com For instance, sodium difluorophosphate (NaPO₂F₂) has been synthesized by reacting this compound with sodium carbonate in a 1,2-dimethoxyethane solvent over molecular sieves. researchgate.netnovonixgroup.compoworks.com The reaction conditions, such as temperature and time, can be optimized to improve yield and purity. Reaction temperatures can range from -50 to 110°C, with a preferred range of 0 to 80°C, and reaction times typically last from 0.5 to 40 hours. google.com
Another method involves the solid-state reaction of ammonium fluoride (NH₄F) and phosphorus pentoxide (P₄O₁₀), which yields ammonium difluorophosphate ((NH₄)PO₂F₂). researchgate.netnovonixgroup.compoworks.com This can then be used as a precursor to other metal difluorophosphates via cation-exchange reactions. For example, tetramethylammonium difluorophosphate has been prepared from sodium difluorophosphate through a cation-exchange process with tetramethylammonium chloride. researchgate.netnovonixgroup.com
A multi-step synthesis for lithium difluorophosphate (LiPO₂F₂) has also been developed. This process begins with the reaction of phosphorus oxychloride (POCl₃) with an anhydrous phosphate (B84403), such as tripotassium phosphate, to produce a dichlorophosphate intermediate. google.com This intermediate is then reacted with a fluorinating agent like sodium fluoride (NaF) or potassium fluoride (KF) to yield a difluorophosphate salt. google.com The resulting this compound is purified and subsequently reacted with a lithium source, such as lithium carbonate or lithium hydroxide, to produce the final lithium difluorophosphate product. google.com
The reactivity of metal difluorophosphates is of significant interest, particularly in the field of electrochemistry. Lithium and sodium difluorophosphates have been extensively studied as electrolyte additives in lithium-ion and sodium-ion batteries. poworks.comacs.org The difluorophosphate anion contributes to the formation of a stable solid-electrolyte interphase (SEI) on the surface of the battery's electrodes. acs.org This protective layer helps to reduce the degradation of the solvent in the electrolyte and can suppress the dissolution of transition metals from the cathode material, especially at high operating voltages. acs.orgconsensus.app The improved stability of the SEI leads to enhanced cycling performance, higher capacity retention, and better rate capability in batteries. acs.org
Below is a table summarizing various synthesis methods for metal difluorophosphates.
| Target Compound | Reactants | Method | Reference |
| Alkali Metal Difluorophosphate | This compound, Alkali metal salt (halide, carbonate, etc.) | Direct reaction in this compound solution followed by crystallization. | google.com |
| Sodium Difluorophosphate (NaPO₂F₂) | This compound, Sodium carbonate | Reaction in 1,2-dimethoxyethane over molecular sieves. | researchgate.netnovonixgroup.compoworks.com |
| Ammonium Difluorophosphate ((NH₄)PO₂F₂) | Ammonium fluoride, Phosphorus pentoxide | Solid-state reaction initiated by gentle heating. | researchgate.netnovonixgroup.compoworks.com |
| Lithium Difluorophosphate (LiPO₂F₂) | 1. Phosphorus oxychloride, Anhydrous tripotassium phosphate2. Dichlorophosphate intermediate, Fluorinating agent3. This compound, Lithium source (e.g., Li₂CO₃) | Multi-step synthesis involving intermediate formation. | google.com |
| Tetramethylammonium Difluorophosphate | Sodium difluorophosphate, Tetramethylammonium chloride | Cation-exchange reaction. | researchgate.net |
Formation of Adducts with Lewis Acids (e.g., PF₅, AsF₅) by Difluorophosphate
The difluorophosphate anion (PO₂F₂⁻) can act as a Lewis base and react with strong Lewis acids to form stable adducts. wikipedia.org This reactivity is attributed to the lone pairs of electrons on the oxygen atoms of the anion, which can be donated to an electron-deficient Lewis acid center.
Notable examples of this behavior are the adducts formed between difluorophosphate salts and the powerful Lewis acids phosphorus pentafluoride (PF₅) and arsenic pentafluoride (AsF₅). wikipedia.org In these reactions, the oxygen atoms of the difluorophosphate anion form a donor-acceptor bond with the central atom (phosphorus or arsenic) of the pentafluoride. wikipedia.org
The stoichiometry of these adducts can vary. For instance, with potassium difluorophosphate (KPO₂F₂), both 1:1 and 1:2 adducts have been identified. wikipedia.org The specific products formed include KPO₂F₂·PF₅, KPO₂F₂·2PF₅, KPO₂F₂·AsF₅, and KPO₂F₂·2AsF₅. wikipedia.org In these structures, the difluorophosphate anion links to one or two molecules of the Lewis acid via P-O-As or P-O-P bridges.
This formation of adducts demonstrates the ability of the difluorophosphate anion to coordinate with highly electrophilic species, a key aspect of its chemical reactivity beyond its role as a simple counterion in salts.
The table below lists the known adducts formed between potassium difluorophosphate and the Lewis acids PF₅ and AsF₅.
| Difluorophosphate Salt | Lewis Acid | Adduct Formula | Reference |
| KPO₂F₂ | PF₅ | KPO₂F₂·PF₅ | wikipedia.org |
| KPO₂F₂ | PF₅ | KPO₂F₂·2PF₅ | wikipedia.org |
| KPO₂F₂ | AsF₅ | KPO₂F₂·AsF₅ | wikipedia.org |
| KPO₂F₂ | AsF₅ | KPO₂F₂·2AsF₅ | wikipedia.org |
Advanced Research Applications of Difluorophosphoric Acid
Critical Role in Lithium-Ion Battery Electrochemistry
Difluorophosphoric acid (HPO2F2) is a strong acid that has been identified as a key species in the complex electrochemical environment of lithium-ion batteries (LIBs). acs.org Its formation and subsequent reactions are critical factors that influence the performance, longevity, and degradation of these energy storage devices. acs.orgfigshare.comacs.orgresearchgate.net
Generation of this compound via Electrolyte Oxidation and LiPF₆ Decomposition in Batteries
This compound is primarily generated within lithium-ion batteries through two interconnected degradation pathways: the decomposition of the lithium hexafluorophosphate (B91526) (LiPF₆) salt and the oxidation of the electrolyte. acs.org These processes are particularly prevalent in high-voltage battery systems. acs.orgresearchgate.net
The decomposition of LiPF₆ can be initiated both thermally and electrochemically, leading to the formation of phosphorus pentafluoride (PF₅), a potent Lewis acid. acs.orgacs.org This highly reactive PF₅ readily interacts with carbonate solvents, such as ethylene (B1197577) carbonate (EC), which are common components of LIB electrolytes. acs.org The reaction involves the abstraction of an oxygen atom from the carbonate solvent by PF₅, yielding phosphoryl fluoride (B91410) (POF₃). acs.orgresearchgate.net
Subsequently, POF₃ can undergo hydrolysis with trace amounts of water present in the electrolyte to form this compound and hydrogen fluoride (HF). wikipedia.org
Chemical Reactions:
LiPF₆ ⇌ LiF + PF₅
PF₅ + EC → POF₃ + other products
POF₃ + H₂O → HPO₂F₂ + HF wikipedia.org
This generation of this compound is not solely dependent on water content; it is also a product of an autocatalytic decomposition cycle of LiPF₆ in carbonate solvents, especially at elevated temperatures. acs.org The oxidative decomposition of the electrolyte at high potentials (above ~4.2 V) can also produce species that facilitate these reactions, accelerating the formation of HPO₂F₂. acs.orgresearchgate.net
Contribution of this compound to Solid Electrolyte Interphase (SEI) Degradation
The solid electrolyte interphase (SEI) is a crucial passivation layer that forms on the anode surface, preventing continuous electrolyte decomposition and enabling the long-term cycling of lithium-ion batteries. However, the presence of strong acids like this compound is highly detrimental to the stability of this layer. acs.orgfigshare.comacs.orgresearchgate.net
Research indicates that acidic species generated from electrolyte decomposition, particularly HPO₂F₂, can migrate from the cathode to the anode, a phenomenon known as "crossover". acs.org Upon reaching the anode, this compound chemically attacks the primary components of the SEI. acs.org The SEI is largely composed of lithium alkyl carbonates, such as lithium ethylene dicarbonate (LEDC), and lithium carbonate (Li₂CO₃). acs.org this compound and other Lewis acidic fluorophosphates readily decompose these basic components, compromising the integrity of the SEI layer. acs.org
Studies have shown that the degradation of the SEI is more strongly correlated with the concentration of these acidic species than with the deposition of dissolved transition metal ions from the cathode. acs.org The breakdown of the SEI layer exposes the fresh anode surface to the electrolyte, leading to further electrolyte decomposition and continuous, detrimental growth of the SEI. umich.edu
Impact of this compound on Anode Material Stability and Overall Battery Performance Degradation
When HPO₂F₂ compromises the SEI, the newly exposed anode surface consumes more lithium ions and electrolyte to form a new, often thicker and less stable, SEI layer. umich.edu This process leads to several performance issues:
Loss of Cyclable Lithium: The continuous formation and reformation of the SEI layer irreversibly consumes lithium ions, reducing the total amount of lithium available for shuttling between the anode and cathode. This directly translates to a loss of battery capacity. acs.org
Structural Damage to the Anode: The acidic attack can potentially damage the structure of the anode material itself, although the primary effect is on the protective SEI.
Increased Interfacial Resistance: The resulting SEI is often thicker and more resistive, which impedes the transport of lithium ions to and from the anode surface. mdpi.com
Investigations comparing different cathode materials have shown a strong correlation between the operating voltage, the concentration of generated HPO₂F₂, and the extent of battery degradation. acs.org For instance, cells with higher voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (operating up to 4.9 V) generate significantly more HPO₂F₂ and exhibit much faster capacity fade compared to cells with lower voltage cathodes like LiMn₂O₄ (operating up to 4.2 V). acs.org
Mechanisms of Capacity Fade and Impedance Growth Attributed to this compound in Battery Systems
The presence of this compound is a primary driver of two key battery failure modes: capacity fade and impedance growth. acs.orgfigshare.comacs.orgresearchgate.net
Capacity Fade: The principal mechanism for capacity fade related to HPO₂F₂ is the irreversible loss of lithium inventory. acs.org As the acid degrades the SEI on the anode, the protective layer must constantly be reformed. umich.edu Each cycle of SEI breakdown and repair consumes lithium ions that would otherwise be available for energy storage, leading to a progressive and permanent reduction in the battery's capacity. acs.org A direct correlation has been established between the concentration of HPO₂F₂ in the electrolyte and the rate of capacity loss in the cell. acs.org
Impedance Growth: The impedance of a battery, or its internal resistance, is a measure of the opposition to current flow. The degradation of the SEI by HPO₂F₂ contributes significantly to impedance growth. The continuous decomposition of the electrolyte on the anode surface leads to a thickening of the SEI layer. acs.orgmdpi.com This thicker, often less uniform and more resistive layer acts as a barrier to Li⁺ ion transport, increasing the charge transfer resistance at the electrode-electrolyte interface. mdpi.comresearchgate.net This increased impedance reduces the battery's power output, particularly at high discharge rates and low temperatures, and contributes to energy loss in the form of heat.
The following table summarizes findings from a study on graphite || LiNi₀.₅Mn₁.₅O₄ and graphite || LiMn₂O₄ cells, highlighting the relationship between operating conditions, HPO₂F₂ generation, and performance degradation.
| Cell Type | Cycling Temperature (°C) | Capacity Retention after 100 cycles (%) | Relative HPO₂F₂ Concentration (Arbitrary Units) |
| Graphite || LiMn₂O₄ | 25 | 84% | Low |
| Graphite || LiMn₂O₄ | 45 | 60% | Moderate |
| Graphite || LiNi₀.₅Mn₁.₅O₄ | 25 | 42% | High |
| Graphite || LiNi₀.₅Mn₁.₅O₄ | 45 | ~20% | Very High |
This table is generated based on data presented in the study by Jayawardana et al. acs.org
Strategies for Suppressing this compound Formation and Mitigating its Effects in Battery Electrolytes
Given the detrimental effects of this compound, significant research has focused on strategies to prevent its formation or mitigate its impact. These approaches primarily target the stabilization of the LiPF₆ salt and the electrolyte. acs.org
Key strategies include:
Development of Advanced Electrolyte Formulations: This involves the use of electrolyte additives that can scavenge trace amounts of water and HF, which are precursors to HPO₂F₂ formation. For example, certain additives can react with HF to form more stable compounds, breaking the autocatalytic decomposition cycle of LiPF₆. osti.gov
Surface Coatings on Cathode Materials: Applying thin, stable inorganic or polymeric coatings to the surface of high-voltage cathode materials can create a physical barrier between the reactive cathode surface and the electrolyte. This barrier can suppress the oxidative decomposition of the electrolyte at high potentials, thereby reducing the initial trigger for HPO₂F₂ generation. acs.org
Alternative Salts and Solvents: Research is ongoing into replacing LiPF₆ with more thermally and electrochemically stable lithium salts. Similarly, developing novel solvent systems with higher oxidation stability than traditional carbonates could prevent the initial electrolyte decomposition that leads to acid formation.
The overarching goal of these strategies is to inhibit the oxidation of LiPF₆ and carbonate solvents, which would directly reduce the generation of HPO₂F₂ and lead to improved capacity retention and longer cycle life for high-voltage lithium-ion batteries. acs.org
Versatility of this compound as a Reagent in Organic and Inorganic Synthesis
Beyond its role in battery electrochemistry, this compound is a versatile reagent in both organic and inorganic chemistry, valued for its acidic and fluorinating properties.
In inorganic synthesis , this compound is a key precursor for the creation of various difluorophosphate salts. wikipedia.org For example, it can be reacted with sodium carbonate to produce sodium difluorophosphate (NaPO₂F₂), a compound that has been investigated as an alternative electrolyte additive in lithium-ion batteries. researchgate.net It can also serve as a solvent for certain inorganic compounds.
In organic synthesis , while less common than other strong acids like sulfuric or polyphosphoric acid, this compound can be used as a catalyst in reactions that require strong acidic conditions. nj.govccsenet.org Its ability to act as a fluorinating agent is also utilized in the synthesis of novel fluorinated organic compounds and materials. smolecule.com These fluorinated materials often exhibit desirable properties such as high thermal stability and chemical resistance.
Directed Fluorination in Complex Organic Molecules using this compound
The introduction of fluorine atoms into complex organic molecules can significantly alter their biological and chemical properties, making fluorination a critical process in the development of pharmaceuticals and agrochemicals. While a wide array of fluorinating agents exists, the application of this compound for directed fluorination in complex organic synthesis is a specialized area. Its role is primarily associated with its ability to act as a source of fluorine under specific reaction conditions.
Research in organofluorine chemistry has explored numerous reagents for creating carbon-fluorine bonds. These are broadly categorized as nucleophilic and electrophilic fluorinating agents. This compound, due to its strong acidic nature and reactive P-F bonds, can participate in fluorination reactions, although its use in the direct, selective fluorination of complex substrates is not as widely documented as other reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Its high reactivity and the potential for side reactions, including dehydration and rearrangement catalyzed by its strong acidity, necessitate carefully controlled conditions.
Detailed research findings on the use of this compound for targeted C-F bond formation in intricate molecules are limited in publicly accessible literature. However, its potential as a fluorinating agent is recognized in materials science. The challenges in controlling its reactivity for selective transformations in multi-functional organic molecules remain a subject for ongoing research.
Synthesis of Fluorinated Materials with Enhanced Properties using this compound
The incorporation of fluorine into polymers and other materials can lead to significant enhancements in properties such as thermal stability, chemical resistance, electrical conductivity, and water repellency. This compound serves as a reagent in the synthesis of such advanced materials, primarily by acting as a fluorinating agent or as a precursor for creating fluorinated building blocks.
Thermal Stability: The high bond energy of the C-F bond compared to the C-H bond contributes to the enhanced thermal stability of fluorinated materials. The introduction of fluorine can shield the polymer backbone from thermal degradation. While direct polymerization using this compound is uncommon, it can be used to synthesize fluorinated monomers which are then polymerized.
Water Repellency: Fluorinated polymers are known for their low surface energy, which imparts hydrophobic and oleophobic properties. This is crucial for developing water-repellent and self-cleaning surfaces. For instance, fluorinated-phosphonic acid methacrylates have been synthesized for anti-corrosion coatings. These copolymers, after being applied to surfaces like stainless steel, exhibit significant water repellency, with contact angles as high as 128° having been recorded.
Electrical Conductivity: The effect of fluorination on electrical conductivity is complex and depends on the material. In some polymer systems, the introduction of fluorine can modify the electronic properties and enhance conductivity, making them suitable for applications in electronics.
The table below summarizes the enhanced properties of materials synthesized using fluorine-containing compounds, highlighting the potential applications for materials derived from processes involving this compound.
| Property Enhanced | Mechanism of Enhancement | Example Application |
| Thermal Stability | High C-F bond energy prevents thermal degradation. | High-performance polymers for aerospace and automotive industries. |
| Water Repellency | Low surface energy of fluorinated compounds. | Anti-corrosion coatings, waterproof textiles, self-cleaning surfaces. researchgate.net |
| Chemical Resistance | Fluorine atoms shield the polymer backbone from chemical attack. | Linings for chemical reactors and storage tanks. |
Development of Novel Heteroatomic Compounds Incorporating Difluorophosphate Moieties
A significant area of research involving this compound is the synthesis of novel inorganic and organometallic compounds containing the difluorophosphate (PO₂F₂⁻) group or related moieties. These compounds are of interest for their unique structural, bonding, and reactive properties.
One notable area of research is the synthesis of novel fluorinated phosphorus-sulfur heteroatom compounds. For example, researchers have successfully synthesized a series of ferrocenyl- and aryl-phosphonofluorodithioic salts, adducts, and esters. nih.gov The synthetic strategy involves the reaction of Lawesson's reagent analogues with fluoride sources, leading to the formation of a P-F bond and a dithiofluorophosphinate moiety.
The following table presents examples of novel heteroatomic compounds synthesized and their characterization data from ³¹P and ¹⁹F NMR spectroscopy, which are crucial for identifying the P-F bond.
| Compound | Structure Description | ³¹P NMR Chemical Shift (δ, ppm) | ¹⁹F NMR Chemical Shift (δ, ppm) | ¹J(P,F) Coupling Constant (Hz) |
| Potassium Ferrocenylphosphonofluoridodithioate | A salt containing a ferrocenyl group and a dithiofluorophosphinate anion. | 132.1 (doublet) | Not specified | 1008 |
| Tetrabutylammonium Ferrocenylphosphonofluoridodithioate | An organic-soluble salt of the ferrocenyl-dithiofluorophosphinate anion. | 127.3 (doublet) | Not specified | 1008 |
| Tetraphenylphosphonium Ferrocenylphosphonofluoridodithioate | An adduct formed with a tetraphenylphosphonium cation. | Not specified | Not specified | Not specified |
These synthetic methods open pathways to a wide variety of functionalized heteroatomic systems that can be explored for applications in catalysis, materials science, and coordination chemistry. The difluorophosphate moiety can act as a ligand, covalently binding to one or two metal atoms, or it can be incorporated into larger organic structures to create novel esters and amides. nih.govwikipedia.org
Applications of this compound as a Specialty Solvent and Reference Material
Beyond its role as a reagent, the distinct chemical properties of this compound lend it to applications as a specialized solvent and as a reference material in analytical chemistry.
Solvent Properties for Specific Inorganic Reactions and Metal Difluorophosphate Systems
This compound is a colorless, fuming liquid with a high density (1.583 g/cm³). wikipedia.orgnih.gov It is a strong acid that is soluble in various polar organic solvents. Its high acidity and polarity make it a suitable solvent for certain specialized applications, particularly in inorganic chemistry.
It can act as a solvent for various inorganic compounds, including metal salts, facilitating reactions that require a highly acidic and non-aqueous (anhydrous) environment. The anhydrous form is particularly important as the acid reacts vigorously with water. nih.gov It is especially useful in the preparation and study of metal difluorophosphate systems, where it can dissolve metal oxides or carbonates to form the corresponding difluorophosphate salts.
However, its high reactivity and corrosiveness limit its widespread use as a solvent. It is corrosive to glass, metals, and fabrics, requiring specialized equipment for handling. wikipedia.orgnoaa.gov Its application is therefore confined to reactions where its unique properties are essential and can be safely managed. An important area where its presence as a solvent component is studied is in the degradation of electrolytes in lithium-ion batteries, where it can form from the decomposition of salts like lithium hexafluorophosphate (LiPF₆). boisestate.edu
Use of this compound as a Reference Standard in Fluorine Chemistry Studies
In the field of fluorine chemistry, nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical tool. Specifically, ¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine nucleus, providing detailed structural information. For accurate and reproducible ¹⁹F NMR measurements, a reliable reference standard is essential.
This compound has been suggested as a reference material for studies on fluorine-containing compounds and for acidity measurements. smolecule.com Its well-defined chemical structure with a direct phosphorus-fluorine bond results in a characteristic signal in both ¹⁹F and ³¹P NMR spectra. The chemical shift and the large P-F coupling constant can be used as a reference point.
While compounds like trifluoroacetic acid (TFA) are more commonly used as internal standards for ¹⁹F NMR, this compound serves as an important reference compound in specific research contexts, such as the study of electrolyte degradation in batteries. In these studies, the emergence of the ¹⁹F NMR signal corresponding to this compound is a key indicator of decomposition pathways. boisestate.edu Its distinct spectral signature allows for its identification and quantification, making it a crucial reference point for understanding and mitigating battery failure mechanisms.
Environmental Impact and Laboratory Safety Protocols in Difluorophosphoric Acid Research
Environmental Pathways and Ecotoxicological Studies of Difluorophosphoric Acid
Understanding the environmental pathways and potential ecological effects of this compound is crucial for responsible management. This includes its breakdown in water and the products formed at high temperatures.
This compound is unstable in the presence of water and undergoes hydrolysis. wikipedia.org This reaction is a significant pathway for its degradation in aqueous environments. The process involves the sequential replacement of fluorine atoms with hydroxyl groups.
The initial hydrolysis of this compound (HPO₂F₂) yields fluorophosphoric acid (H₂PO₃F) and hydrogen fluoride (B91410) (HF). wikipedia.org
Reaction: HPO₂F₂ + H₂O → H₂PO₃F + HF
Further hydrolysis of fluorophosphoric acid results in the formation of phosphoric acid (H₃PO₄) and another molecule of hydrogen fluoride. wikipedia.org
Reaction: H₂PO₃F + H₂O → H₃PO₄ + HF
The complete hydrolysis of this compound ultimately produces phosphoric acid and hydrogen fluoride. wikipedia.org The environmental implications of this degradation pathway are primarily associated with the release of these two substances. While phosphoric acid is a nutrient that can contribute to eutrophication in aquatic systems, hydrogen fluoride is a toxic and corrosive compound. noaa.govprayon.comresearchgate.net The extent of these impacts depends on the concentration of the released substances and the characteristics of the receiving environment.
Table 1: Hydrolytic Degradation Products of this compound
| Initial Reactant | Hydrolysis Products | Environmental Significance |
| This compound (HPO₂F₂) | Fluorophosphoric Acid (H₂PO₃F), Phosphoric Acid (H₃PO₄), Hydrogen Fluoride (HF) | Contribution to acidification and potential toxicity from HF release. wikipedia.orgnoaa.gov |
This table summarizes the products formed during the breakdown of this compound in water and their potential environmental effects.
When subjected to heat, such as in a fire, this compound decomposes, producing hazardous gases. nj.gov The primary thermal decomposition products are irritating and toxic fumes of hydrogen fluoride and phosphoric acid. nih.govnoaa.gov
The release of these decomposition products into the environment, particularly during fires or industrial accidents, poses a significant risk. nj.gov Hydrogen fluoride is a highly corrosive and toxic gas, while phosphoric acid fumes can also be irritating to the respiratory system. nih.govccohs.ca The environmental impact of a thermal decomposition event would depend on the quantity of material involved and the atmospheric conditions influencing the dispersion of the resulting toxic cloud.
Table 2: Thermal Decomposition Products of this compound
| Compound | Decomposition Products | Potential Environmental Release |
| This compound (HPO₂F₂) | Hydrogen Fluoride (HF), Phosphoric Acid (H₃PO₄) | Release of toxic and corrosive fumes into the atmosphere during fire incidents. nj.govnih.govnoaa.gov |
This table outlines the hazardous substances generated from the heating of this compound and the primary route of their environmental release.
Advanced Laboratory Safety and Handling Procedures for this compound
Due to its corrosive and reactive nature, strict safety protocols are imperative when handling this compound in a laboratory setting. nj.gov These include the use of specialized engineering controls, appropriate personal protective equipment, and well-defined emergency procedures.
Effective management of vapors and fumes is a critical aspect of safely handling this compound. The primary engineering control for this purpose is a properly functioning chemical fume hood. wisc.eduwashington.edu
Fume Hoods: All work with this compound should be conducted within a chemical fume hood to protect laboratory personnel from inhaling its corrosive vapors. nj.govwashington.edu For acids, especially those as corrosive as this compound, fume hoods constructed from materials resistant to acid attack, such as polypropylene or stainless steel, are recommended. clpmag.comlabairesystems.comlabconco.com Some fume hoods designed for highly corrosive materials may also feature a wash-down system to decontaminate the interior surfaces. clpmag.comlabconco.com
Ventilation: Local exhaust ventilation at the site of chemical release is essential to capture fumes at their source. nj.govccohs.ca The ventilation system should be designed to prevent the recirculation of contaminated air and exhaust it safely outside, away from air intakes. ccohs.cahanfordvapors.com
A comprehensive selection of personal protective equipment is mandatory for anyone working with this compound to prevent contact with the skin, eyes, and respiratory system. nj.gov
Eye and Face Protection: Chemical splash goggles that are impact and splash-resistant are essential. nj.gov In addition, a face shield should be worn along with goggles to provide full protection for the face when working with this highly corrosive substance. nj.govsc.edu
Skin Protection: Acid-resistant gloves and clothing are required. nj.gov The specific glove material should be selected based on its resistance to this compound, and manufacturers' recommendations should be followed. chemicalbook.comaksci.com Full protective clothing, including suits, footwear, and headgear, should be clean and worn before starting work. nj.gov
Respiratory Protection: If engineering controls such as fume hoods are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection is necessary. nj.gov A full-face respirator or a self-contained breathing apparatus (SCBA) may be required depending on the potential for exposure. nih.govchemicalbook.com
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and face shield | Protects against severe irritation and burns from splashes. nj.govsc.edu |
| Skin | Acid-resistant gloves and clothing | Prevents severe skin irritation and chemical burns upon contact. nj.govchemicalbook.com |
| Respiratory | Full-face respirator or SCBA (if needed) | Protects against irritation of the nose, throat, and lungs from inhaling fumes. nj.govnih.gov |
This interactive table provides a quick reference for the essential PPE required when working with this compound, along with the reasons for their use.
In the event of an accidental release of this compound, immediate and appropriate action is necessary to mitigate the hazards. nj.gov
Evacuation and Ventilation: The area of the spill or leak should be immediately evacuated of all personnel not wearing appropriate protective equipment. nj.gov The area should then be ventilated to disperse any fumes. nj.gov
Spill Containment and Cleanup: For liquid spills, the material should be absorbed using inert materials like vermiculite, dry sand, or earth. nj.govfsu.edu Water should not be used for cleanup as it reacts vigorously with this compound to produce toxic and corrosive hydrofluoric acid. noaa.govnj.gov The absorbed material should be collected in sealed containers for disposal as hazardous waste. nj.govutoronto.ca
First Aid:
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. nih.gov Contaminated clothing should be removed promptly. fsu.edu
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. nih.gov
Inhalation: Move the victim to fresh air. noaa.gov
In all cases of exposure, immediate medical attention is required. nih.gov Emergency shower and eyewash facilities should be readily available in the immediate work area. nj.gov
Environmentally Responsible Waste Management and Disposal Methodologies for this compound and its Residues
The responsible management and disposal of this compound and its associated residues are critical for ensuring environmental protection and laboratory safety. Due to its corrosive nature and hazardous decomposition products, strict protocols must be followed. Improper disposal can lead to significant environmental contamination and health risks. nj.govicontrolpollution.com The primary environmental concern is the vigorous reaction of this compound with water or moisture to form highly toxic and corrosive hydrofluoric acid. nj.govnih.govnoaa.gov Therefore, disposal methodologies are designed to manage this reactivity and neutralize the compound's hazardous characteristics safely.
Waste generators must classify discarded this compound according to US EPA guidelines (40 CFR 261.3) and consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal. aksci.com It is often necessary to manage this compound as a hazardous waste, requiring contact with regional environmental protection agencies for specific guidance. nj.gov
Core Disposal Strategies
Several strategies are recommended for the disposal of this compound, often involving specialized hazardous waste management services.
Controlled Incineration: One of the primary disposal methods is removal to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing. chemicalbook.com This high-temperature process is designed to break down the chemical into less harmful components, with scrubbers capturing acidic gases like hydrogen fluoride that are produced.
Chemical Neutralization: Neutralization can render the acid less hazardous but must be approached with extreme caution due to its high reactivity. greenflow.comnoaa.gov This process involves slowly adding a base to raise the pH to a neutral range (typically 5.5-9.5). greenflow.comcornell.edu However, the use of aqueous bases is strongly discouraged as the exothermic reaction with water produces toxic hydrofluoric acid. nj.govnih.gov Specialized neutralizing agents, such as those designed for hydrofluoric acid (e.g., Chemizorb® HF), or dry bases like sodium bicarbonate or lime should be used in a controlled environment. greenflow.com
Hazardous Waste Landfill: After appropriate treatment and containment, the resulting residues may be disposed of in a designated hazardous waste landfill. chemicalbook.com
| Methodology | Description | Key Considerations | Regulatory Compliance |
|---|---|---|---|
| Controlled Incineration | High-temperature destruction in a licensed facility. Flue gas scrubbing is essential to capture toxic byproducts. chemicalbook.com | Effective for complete compound destruction. Requires specialized, permitted facilities. | Must comply with EPA and local air quality regulations. |
| Chemical Neutralization | Careful addition of a basic substance to neutralize the acid's corrosivity. greenflow.com | High Risk: Reacts vigorously with water to form hydrofluoric acid. nj.govnih.gov Must be performed with appropriate dry neutralizing agents in a controlled setting, such as a fume hood. cornell.edu | Neutralized waste must be tested to ensure it meets pH limits for disposal and is free of other hazardous characteristics. cornell.edu |
| Professional Hazardous Waste Service | Collection and disposal by a licensed hazardous waste management company. nj.govaksci.com | Safest option for laboratories not equipped for on-site treatment. Ensures proper handling and documentation. | Requires adherence to DOT shipping regulations (UN 1768) and EPA waste manifest procedures. nj.gov |
Management of Spills and Residues
In the event of a spill, immediate and appropriate action is necessary to prevent environmental release.
Containment: The spill area should be ventilated, and the spill should be contained. nj.gov Drains must be covered to prevent entry into sewer systems. chemicalbook.com
Absorption: The spilled acid should be absorbed using a dry, inert material such as vermiculite, dry sand, or earth. nj.govaksci.com The use of water or wet methods for cleanup is explicitly advised against. nj.gov
Collection: The absorbed material must be collected using spark-proof tools and placed into suitable, closed, and properly labeled containers for disposal. aksci.comchemicalbook.com This waste must be promptly managed in accordance with hazardous waste regulations. chemicalbook.com
Disposal of Contaminated Packaging
Containers that have held this compound must also be managed as hazardous waste unless properly decontaminated.
Decontamination: Containers can be triple-rinsed (or an equivalent method) with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. chemicalbook.com
Final Disposal: After decontamination, containers may be offered for recycling or reconditioning. chemicalbook.com Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill or via controlled incineration if the material is combustible. chemicalbook.com
| Waste Type | Recommended Management Protocol | Safety Precautions |
|---|---|---|
| Spilled Liquid | Absorb with dry, inert material (vermiculite, sand). nj.gov Do not use water. nj.gov | Work in a well-ventilated area with appropriate PPE. Use spark-proof tools. chemicalbook.com |
| Contaminated Absorbents | Collect in sealed, corrosion-resistant containers. Dispose of as hazardous waste. | Label containers clearly with contents and hazards. |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. chemicalbook.com | Perform rinsing in a fume hood. |
| Decontaminated Containers | Recycle, recondition, or puncture and dispose of in a sanitary landfill. chemicalbook.com | Ensure all chemical residue is removed before disposal as non-hazardous waste. |
The overarching principle for managing this compound waste is the prevention of its release into the environment, particularly into water systems, where it can cause significant harm. chemicalbook.com Adherence to strict disposal protocols and consultation with environmental regulatory agencies are mandatory for all entities handling this compound.
Q & A
Q. What are the recommended methods for synthesizing difluorophosphoric acid in laboratory settings?
Basic this compound (HPO₂F₂) is typically synthesized via controlled fluorination of phosphorus oxyacids. Key methods include:
- Heating fluorophosphates (e.g., NH₄PO₂F₂) under vacuum to release HPO₂F₂ .
- Hydrolysis of phosphorus trifluoride oxide (POF₃) in a controlled aqueous environment, though this requires strict moisture control to avoid side reactions . Challenges include minimizing hydrolysis (which produces toxic HF) and achieving high purity. Researchers should use inert atmospheres and glass-free reactors (e.g., PTFE-lined equipment) to prevent corrosion .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Basic
- ³¹P and ¹⁹F NMR spectroscopy : Provides structural insights into P-F bonding environments. For example, ³¹P NMR chemical shifts for HPO₂F₂ derivatives range from δ -10 to +5 ppm, depending on substituents .
- Raman spectroscopy : Identifies vibrational modes of P=O and P-F bonds (~1200 cm⁻¹ and ~800 cm⁻¹, respectively) .
- Titration with alkali hydroxides : Quantifies acidity but requires anhydrous conditions to avoid HF formation .
Q. What safety protocols are critical when handling this compound?
Basic
- Engineering controls : Use fume hoods with HEPA filters and local exhaust ventilation to prevent inhalation .
- PPE : Acid-resistant gloves (e.g., neoprene), full-face shields, and impermeable aprons. Respirators with acid-gas cartridges are mandatory in non-ventilated areas .
- Decontamination : Immediate flushing of exposed skin/eyes with water for 15+ minutes, followed by calcium gluconate gel application for HF exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
Advanced Existing toxicity studies (e.g., NJDOHSS, 1989) lack carcinogenicity and reproductive toxicity data . To address gaps:
- Extrapolate from organophosphate class data : Use structure-activity relationship (SAR) models to predict bioactivity, prioritizing in vitro assays (e.g., Ames test) for mutagenicity screening .
- Longitudinal exposure studies : Design rodent models with controlled inhalation chambers (0.1–1 ppm HPO₂F₂) to assess chronic lung irritation and fibrosis .
Q. What experimental strategies mitigate hydrolysis during electrochemical studies of this compound-based electrolytes?
Advanced Hydrolysis in battery electrolytes (e.g., Li-ion systems) can degrade performance via HF generation. Mitigation approaches include:
- Anhydrous solvent systems : Use propylene carbonate (PC) or ethylene carbonate (EC) with water content <10 ppm .
- Additives : Incorporate HF scavengers like hexamethyldisilazane (HMDS) at 0.5–2 wt% to neutralize hydrolysis byproducts .
- In situ FTIR monitoring : Track P-F bond stability during charge-discharge cycles to optimize electrolyte formulations .
Q. How do NMR spectral data for this compound derivatives inform mechanistic studies?
Advanced Table 8 in shows ¹⁹F NMR chemical shifts for HPO₂F₂ derivatives correlate with electron-withdrawing substituents. For example:
| Derivative | ¹⁹F Shift (ppm) |
|---|---|
| HPO₂F₂ | -72.5 |
| CH₃OP(O)F₂ | -70.3 |
| CF₃OP(O)F₂ | -68.1 |
| These shifts help identify reaction intermediates in fluorophosphorylation pathways, particularly in organocatalytic systems . |
Q. What methodologies address conflicting data on this compound’s compatibility with metal electrodes?
Advanced Reported corrosion of aluminum anodes in HPO₂F₂ electrolytes may stem from residual HF. Strategies include:
- Surface passivation : Pre-treat electrodes with ionic liquids (e.g., [EMIm][BF₄]) to form protective fluoride layers .
- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance (R_ct) to quantify corrosion rates under varying H₂O/HF concentrations .
Data Contradiction Analysis
Q. Why do some studies report this compound as non-carcinogenic while others flag potential risks?
Advanced
- Data gaps : The NJDOHSS (1989) explicitly states no animal carcinogenicity testing exists for HPO₂F₂ . Discrepancies arise from extrapolating data for structurally similar compounds (e.g., HF’s carcinogenicity).
- Methodological recommendations : Conduct OECD 451-compliant 2-year bioassays in rodents, with histopathology focusing on respiratory and dermal tissues .
Methodological Best Practices
Q. How should researchers design experiments to study this compound’s reactivity with siliceous materials?
Advanced
- Controlled exposure chambers : React HPO₂F₂ with SiO₂ nanoparticles (10–100 nm) in dry N₂ atmospheres, monitoring SiF₄ release via gas chromatography .
- Kinetic studies : Use quartz crystal microbalance (QCM) to measure corrosion rates at 25–60°C, correlating with Arrhenius activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
